molecular formula C12H17NO2S B2620387 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid CAS No. 2092723-01-6

8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid

Cat. No.: B2620387
CAS No.: 2092723-01-6
M. Wt: 239.33
InChI Key: NQYXYDDYMZSJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives of the original compound with modified functional groups .

Scientific Research Applications

8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Properties

IUPAC Name

8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-6-13-7-4-3-5-9-8-10(12(14)15)16-11(9)13/h8H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXYDDYMZSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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